2-(6-Fluoro-1H-indazol-3-yl)ethanamine
CAS No.:
Cat. No.: VC16007080
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FN3 |
|---|---|
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | 2-(6-fluoro-2H-indazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C9H10FN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13) |
| Standard InChI Key | YBBQGISTMLHUME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1F)CCN |
Introduction
2-(6-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound classified as an indazole derivative. Indazoles are heterocyclic aromatic compounds characterized by a five-membered ring containing two nitrogen atoms. This specific derivative has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry, where it may exhibit biological activities such as antimicrobial and anti-inflammatory effects. The compound is also being explored for its therapeutic potential against diseases like cancer and infections.
Synthesis of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of intermediates and final products.
Potential Applications
2-(6-Fluoro-1H-indazol-3-yl)ethanamine has several potential applications in scientific research:
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Medicinal Chemistry: It is being explored for its therapeutic potential against diseases like cancer and infections, possibly exhibiting antimicrobial and anti-inflammatory effects.
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Cancer Research: Indazole derivatives, similar to this compound, have shown promise in inhibiting specific kinases or proteins implicated in tumor growth and metastasis, suggesting potential applications as anticancer agents .
Anticancer Activity
Studies on indazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compound 6o in a related study showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, indicating potential as a scaffold for developing effective anticancer agents .
Mechanism of Action
The mechanism of action for 2-(6-Fluoro-1H-indazol-3-yl)ethanamine involves interaction with biological targets, which may include enzymes or receptors involved in disease processes. Research indicates that indazole derivatives can modulate various signaling pathways related to inflammation and cancer progression.
Potential Applications
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Antimicrobial, anti-inflammatory effects |
| Cancer Research | Anticancer agent development |
Related Research Findings
| Compound | IC50 Value | Cell Line |
|---|---|---|
| Compound 6o | 5.15 µM | K562 |
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